Methyl propiolate

説明

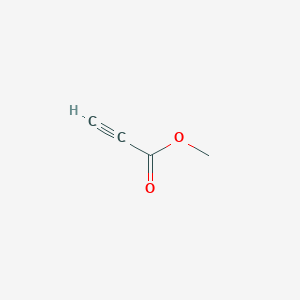

Methyl propiolate is an organic compound with the chemical formula HC₂CO₂CH₃. It is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid. This compound is a colorless liquid that is miscible with organic solvents and is known for its electrophilic alkyne group, making it a valuable reagent and building block in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Methyl propiolate can be synthesized through the esterification of propiolic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Fractional distillation is commonly used to purify the compound .

Types of Reactions:

Addition Reactions: this compound undergoes nucleophilic addition reactions due to the electrophilic nature of its alkyne group. Common nucleophiles include amines and alcohols.

Cycloaddition Reactions: It participates in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds.

Substitution Reactions: The compound can undergo substitution reactions where the alkyne hydrogen is replaced by other groups.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Lewis acids like iron(III) chloride for cycloaddition reactions.

Solvents: Organic solvents such as ethanol and chloroform.

Major Products:

Aminoacrylates: Formed from the addition of amines.

Tetrahydropyrimidin-2-ones: Resulting from cycloaddition reactions with aldehydes and urea.

科学的研究の応用

Materials Science

Porous Materials Fabrication

Methyl propiolate has been utilized in the fabrication of functional porous materials through innovative techniques such as vapor sublimation and deposition. A notable study demonstrated the creation of a this compound-functionalized porous poly-p-xylylene material, which exhibited interconnected porous structures and maintained the reactivity of this compound during the polymerization process. This method allows for the precise control of material properties and potential applications in drug delivery systems due to its ability to conjugate with azide-terminated biomolecules under mild conditions .

Table 1: Properties of this compound-Functionalized Porous Materials

| Property | Value |

|---|---|

| Average Pore Size | 21.7 μm |

| Total Porosity | 53.4% |

| Functionalization Method | Vapor Sublimation |

| Reaction Conditions | Copper-free, Room Temp |

Organic Synthesis

Synthesis of Bioactive Compounds

this compound serves as a versatile reagent in organic synthesis, particularly in the formation of polysubstituted derivatives. It has been employed in reactions to synthesize compounds such as tetrahydropyrimidin-2-ones and various arylaminocrylate derivatives. These compounds have significant biological activity, making this compound an important building block in pharmaceutical chemistry .

Case Study: Derivatization in Capillary Electrophoresis

In a pioneering study, this compound was used as a thiol derivatizing reagent for capillary electrophoresis, demonstrating its capability to enhance the detection of glutathione and N-acetylcysteine in yeast samples. This application highlights its utility in analytical chemistry for improving sensitivity and specificity in biochemical assays .

Click Chemistry

Copper-Free Click Reactions

this compound has been recognized for its role in copper-free click chemistry, particularly for its ability to react with azides under mild conditions. This feature is advantageous for bioconjugation applications where sensitive biomolecules must be preserved. The functionalized porous materials created from this compound can facilitate specific covalent attachments to target molecules, expanding their applicability in biomedical research .

Table 2: Applications of this compound in Click Chemistry

| Application | Description |

|---|---|

| Bioconjugation | Attaching fluorescent probes to biomolecules |

| Drug Delivery Systems | Targeted delivery using functionalized carriers |

| Surface Modification | Enhancing properties of biomaterials |

Environmental Chemistry

This compound has been studied for its photochemical properties, including its reactions under UV irradiation which produce various photoproducts. Understanding these reactions is crucial for assessing environmental impacts and developing strategies for pollution control .

作用機序

Methyl propiolate exerts its effects primarily through its electrophilic alkyne group. This group readily reacts with nucleophiles, facilitating the formation of various products. The compound’s reactivity is exploited in synthetic chemistry to build complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .

類似化合物との比較

Ethyl Propiolate: Similar in structure but with an ethyl group instead of a methyl group.

Propiolic Acid: The parent acid of methyl propiolate.

Methyl Phenylpropiolate: Contains a phenyl group attached to the alkyne carbon.

Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. Its electrophilic alkyne group makes it a valuable building block for creating a wide range of compounds, distinguishing it from other similar esters .

生物活性

Methyl propiolate (MP), an alkyl ester of propiolic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological effects, mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

This compound has the molecular formula CHO and a molecular weight of 86.09 g/mol. Its structure features a propenoate group, which is responsible for its reactivity in various chemical reactions.

Biological Activities

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : MP has been reported to cause G2/M phase arrest in cancer cells, leading to inhibited proliferation and increased apoptosis .

- Inhibition of Angiogenesis : this compound may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) synthesis, which is crucial for tumor growth and metastasis .

2. Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular pathways:

- Reactive Oxygen Species (ROS) Production : MP induces ROS generation, which can lead to oxidative stress and subsequent cell death in cancer cells .

- Caspase Activation : The compound activates caspases, key enzymes in the apoptotic pathway, further promoting apoptosis .

Case Studies

Synthesis and Derivatives

This compound can also serve as a precursor for synthesizing various bioactive compounds. For instance, its reaction with different amines leads to the formation of novel derivatives that may exhibit enhanced biological activities .

Synthesis Example

The reaction of this compound with 2-aminopyridines has yielded new compounds that show promising biological activities, particularly in terms of anticancer effects .

Toxicological Profile

While this compound shows significant biological activity, it is essential to consider its toxicological profile. Studies indicate that at higher concentrations, MP can exhibit cytotoxic effects on non-cancerous cells as well. Therefore, careful dosage optimization is crucial in therapeutic applications .

特性

IUPAC Name |

methyl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAKHNTVDGLIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27342-21-8 | |

| Record name | 2-Propynoic acid, methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27342-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60238923 | |

| Record name | Propiolic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-67-8 | |

| Record name | Methyl propiolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl propynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PROPIOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiolic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl propiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PROPYNOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T88NXO102K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。